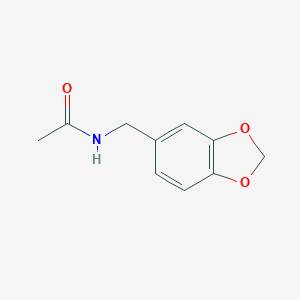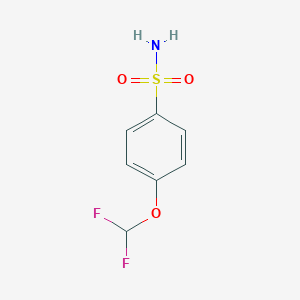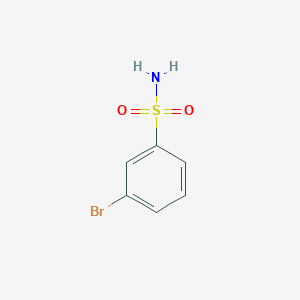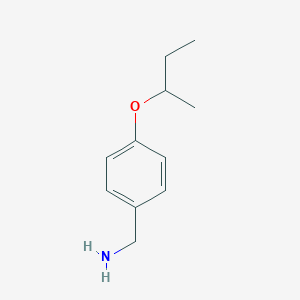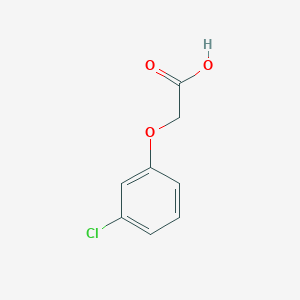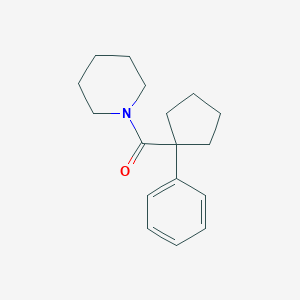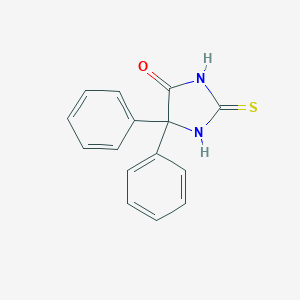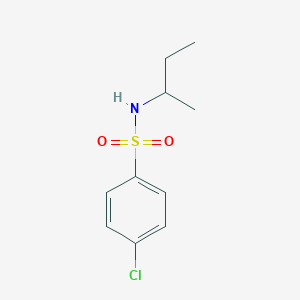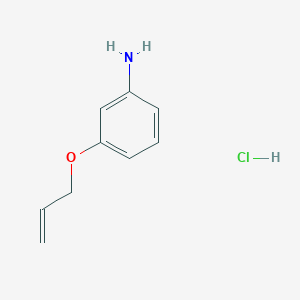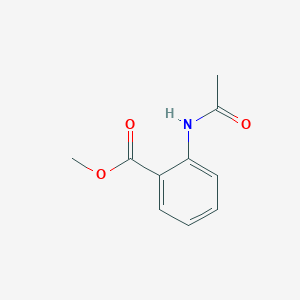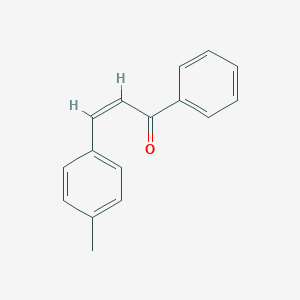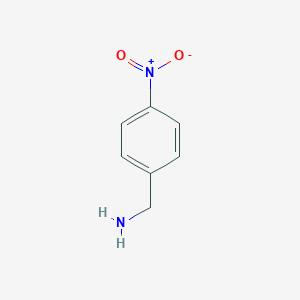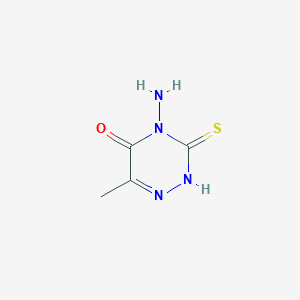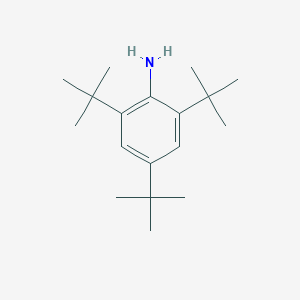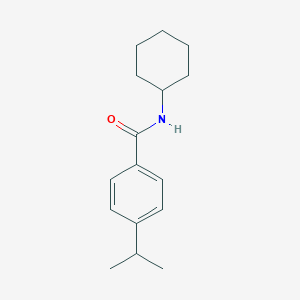
N-cyclohexyl-4-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-isopropylbenzamide (also known as CI-994) is a synthetic compound that has gained significant attention in the scientific community due to its potential as an anticancer agent. It belongs to the class of compounds known as histone deacetylase inhibitors (HDACIs), which are known to induce apoptosis (programmed cell death) in cancer cells.
Mecanismo De Acción
N-cyclohexyl-4-isopropylbenzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, which in turn leads to changes in gene expression. Specifically, N-cyclohexyl-4-isopropylbenzamide has been found to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-cyclohexyl-4-isopropylbenzamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of fungi and bacteria, and to have anti-inflammatory properties. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-4-isopropylbenzamide in lab experiments is its relatively low toxicity compared to other HDACIs. Additionally, it has been found to have good bioavailability and pharmacokinetic properties. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-4-isopropylbenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential biomarkers for predicting response to treatment. Finally, there is a need for clinical trials to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-cyclohexyl-4-isopropylbenzamide involves the reaction of 4-isopropylbenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain a white crystalline solid.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-isopropylbenzamide has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer. Additionally, it has been found to have synergistic effects when combined with other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propiedades
Número CAS |
544427-14-7 |
|---|---|
Nombre del producto |
N-cyclohexyl-4-isopropylbenzamide |
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
N-cyclohexyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H23NO/c1-12(2)13-8-10-14(11-9-13)16(18)17-15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,17,18) |
Clave InChI |
VPWUUGPEQDEOQM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



